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Compound of Interest

Compound Name: WZzZ4141R

Cat. No.: B2994078

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of EGFR. It was designed to
overcome the resistance to first and second-generation EGFR TKIs, which is often mediated by
the T790M "gatekeeper" mutation in the EGFR kinase domain. WZ4002 covalently modifies a
cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of
the receptor's activity. Its high selectivity for mutant forms of EGFR over the wild-type (WT)
receptor minimizes the toxicities associated with non-selective EGFR inhibition. These
characteristics make WZ4002 an invaluable tool for researchers and drug development
professionals in oncology.

Mechanism of Action

WZ4002 exerts its therapeutic effects by inhibiting the autophosphorylation of EGFR, which in
turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation
and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. By selectively targeting
EGFR mutants, including those with the T790M resistance mutation, WZ4002 effectively
induces apoptosis and inhibits the growth of resistant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002
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Parameter Cell Line EGFR Genotype Value (nM)
IC50 Ba/F3 L858R 2
Ba/F3 L858R/T790M 8
Ba/F3 E746_A750 del 3
E746_A750
Ba/F3 2
del/T790M
H1975 L858R/T790M 47
del
PCI9GR4

E746_A750/T790M

Table 2: In Vivo Efficacy and Pharmacokinetics of WZ4002 in Mouse Models

Parameter Animal Model Tumor Model Value

Tumor Growth M EGFR L858R/T790M Significant tumor
ouse

Inhibition Xenograft regression

Cmax (Plasma

) Mouse N/A 429 ng/mL
Concentration)
Half-life (t1/2) Mouse N/A 2.5 hours
Oral Bioavailability Mouse N/A 24%

Experimental Protocols

Synthesis of WZ4002

While a detailed, step-by-step synthesis protocol for WZ4002 is not readily available in the
public domain, the general synthesis involves a multi-step chemical process.[1] The synthesis
of WZ4002 analogs has been described, providing a likely synthetic strategy.[2][3][4]

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of WZ4002 on cancer cell lines.
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Materials:

NSCLC cell lines (e.g., H1975, PC9)

WZzZ4002

DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

DMSO

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24
hours.

Treat the cells with various concentrations of WZ4002 (e.g., 0-10 puM) and a vehicle control
(DMSO) for 72 hours.

Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Remove the medium and add 100 pL of DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of
WZ4002 concentration.

Protocol 2: Western Blot Analysis of EGFR Pathway

This protocol is used to assess the effect of WZ4002 on the phosphorylation of EGFR and

downstream signaling proteins.
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Materials:

NSCLC cell lines

e WZ4002
 Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

e Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK,
and a loading control like anti-3-actin)

e HRP-conjugated secondary antibodies
o SDS-PAGE gels

e PVDF membranes

o ECL detection reagent

e Chemiluminescence imaging system
Procedure:

» Plate cells and treat with WZ4002 at various concentrations for a specified time (e.g., 2-24
hours).

e Lyse the cells in ice-cold lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

e Separate 20-30 g of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
¢ Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

 Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions
for primary antibodies are typically 1:1000.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies
(typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.
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o Wash the membrane again and detect the protein bands using an ECL detection reagent and
an imaging system.

Protocol 3: In Vivo Xenograft Studies

This protocol describes the evaluation of WZ4002's anti-tumor efficacy in a mouse xenograft
model.

Materials:

Immunocompromised mice (e.g., nude mice)

NSCLC cells (e.g., H1975)

WZz4002 formulated for oral administration

Calipers for tumor measurement

Procedure:

Subcutaneously inject NSCLC cells into the flank of the mice.

» Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

¢ Randomize the mice into treatment and control groups.

o Administer WZ4002 orally at a specified dose (e.g., 25-50 mg/kg) daily.
o Measure the tumor volume with calipers every 2-3 days.

e At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting, immunohistochemistry).

 Calculate tumor growth inhibition.

Visualizations
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Caption: EGFR Signaling Pathway Inhibition by WZ4002.

In Vitro Evaluation In Vivo Evaluation

‘WZ4002
(Test Compound)

Click to download full resolution via product page

Caption: Preclinical Evaluation Workflow for WZ4002.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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